(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound known for its potential applications in medicinal chemistry. It features a pyrrolidine ring substituted at the 4-position with a 3,4-dichlorobenzyl group and a carboxylic acid functional group at the 2-position. This compound is of interest due to its structural properties and biological activity, particularly in the context of drug development and synthesis.
The compound can be synthesized through various organic chemistry methods, which involve the manipulation of precursor materials to achieve the desired molecular structure. The exploration of its properties and reactions is essential for understanding its applications in pharmaceuticals.
This compound belongs to the class of pyrrolidine derivatives, which are cyclic amines that have shown diverse biological activities. Its classification as a carboxylic acid further categorizes it as an organic acid with potential roles in biochemical pathways.
The synthesis of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves several key steps:
The molecular structure of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as elevated temperatures or catalysts to proceed efficiently. The reactivity of the dichlorobenzyl group also allows for further functionalization.
The mechanism of action for compounds like (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Studies on similar compounds suggest that modifications in the pyrrolidine structure significantly affect bioactivity and pharmacokinetics.
The compound has potential applications in various fields:
The exploration of pyrrolidine carboxylate derivatives represents a significant trajectory within medicinal chemistry, driven by their structural prevalence in bioactive molecules. (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid (CAS No.: 1049981-41-0) exemplifies advancements in this class, synthesized specifically for probing structure-activity relationships in pharmaceutical candidates [2]. Historically, the scaffold emerged from efforts to optimize natural amino acid backbones—notably proline—for enhanced metabolic stability and target affinity. The incorporation of halogenated benzyl groups at the C4 position, as seen in this compound, marked a strategic shift toward modulating lipophilicity and steric bulk. Early synthetic routes focused on enantioselective catalysis to achieve the critical (2S,4R) configuration, a challenge overcome via chiral auxiliaries or asymmetric hydrogenation [2] [4]. This compound’s designation as a "Heterocyclic Building Block" underscores its utility in constructing complex pharmacophores, particularly within neurological and antimicrobial research domains where pyrrolidine cores are privileged structures [5].
Table 1: Key Halogenated Benzyl Pyrrolidine Carboxylate Analogs
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Research Use |
---|---|---|---|---|
(2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid | 1049981-41-0 | C₁₂H₁₃Cl₂NO₂ | 274.15 | Pharmacophore development |
(2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid | 1049981-46-5 | C₁₂H₁₃F₂NO₂ | 241.23 | Stereochemical studies |
(2S,4R)-4-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | Not specified | C₁₂H₁₅Cl₂NO₂ | 276.17 (as HCl salt) | Receptor binding assays |
(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid | Not specified | C₁₂H₁₃Cl₂NO₂ | 274.15 | Structure-property optimization |
The (2S,4R) stereochemistry is indispensable for the compound’s conformational stability and biological interactions. This configuration constrains the pyrrolidine ring into a specific puckered geometry, positioning the carboxylic acid at C2 and the dichlorobenzyl group at C4 in three-dimensional space optimal for target engagement. Studies on analogous (2S,4R)-4-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid (CAS: 1049981-46-5) demonstrate that trans-substituted pyrrolidines exhibit superior metabolic resistance over cis-isomers due to reduced enzyme binding susceptibility [4]. The C2-carboxylate group facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), while the (2S) chirality ensures complementarity with L-amino acid binding pockets. Computational analyses reveal that the (4R) orientation of the dichlorobenzyl moiety minimizes steric clashes in hydrophobic enzyme cavities, enhancing binding affinity. This stereospecificity necessitates stringent synthesis protocols—typically involving resolution techniques or chiral starting materials—to maintain enantiomeric excess (>96% purity, as commercialized) for reliable biological evaluation [2] [4]. Storage conditions (2–8°C, inert atmosphere) further reflect the compound’s stereochemical sensitivity to racemization or degradation [4].
The 3,4-dichlorobenzyl moiety is a critical pharmacophoric element, conferring distinct electronic and steric properties essential for bioactivity. Chlorine atoms at the meta and para positions of the benzyl ring enhance electron-withdrawing characteristics, polarizing the aromatic system to facilitate π-stacking or charge-transfer interactions with biological targets [2] [6]. Compared to mono-halogenated or fluorinated analogs (e.g., the 3,4-difluoro variant), the dichloro substitution increases molecular weight (274.15 g/mol) and lipophilicity (predicted logP ≈ 2.8), improving membrane permeability—a key parameter in central nervous system drug candidates [2] [4]. This substituent’s bulk also influences the compound’s global minimum energy conformation, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) data showing restricted rotation around the C4-benzyl bond. Such rigidity pre-organizes the molecule for selective binding, as observed in structure-activity relationship studies where 3,4-dichloro substitution outperformed 2-chloro or 2,4-dichloro regioisomers in affinity assays for neurological targets [3] [6]. The canonical SMILES string (OC(=O)[C@@H]1C[C@@H](CC2C=C(Cl)C(Cl)=CC=2)CN1
) encodes this topology, enabling precise virtual screening [2].
Table 2: Physicochemical Properties of (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic Acid
Property | Value | Method/Reference |
---|---|---|
CAS Number | 1049981-41-0 | Commercial supplier specifications |
Molecular Formula | C₁₂H₁₃Cl₂NO₂ | High-resolution mass spectrometry |
Molecular Weight | 274.15 g/mol | Calculated from formula |
IUPAC Name | (2S,4R)-4-(3,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid | Chemical nomenclature rules |
Storage Stability | 2–8°C, sealed, desiccated | Manufacturer stability studies [2] [4] |
Purity Specification | ≥96% | High-performance liquid chromatography |
SMILES Notation | O=C([C@H]1NC[C@H](CC2=CC=C(Cl)C(Cl)=C2)C1)O | Canonical representation [2] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7